molecular formula C24H20N4O5S B3000695 1-[[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251584-39-0

1-[[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B3000695
CAS RN: 1251584-39-0
M. Wt: 476.51
InChI Key: HJLBSJCKCHIHIC-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . These derivatives have shown significant anti-cancer activity when evaluated against human cancer cell lines . They also exhibited anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3, and antiparasitic properties .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves several steps, including the creation of a set of 1,2,4-oxadiazole linked 5-fluorouracil derivatives . The structures of these compounds were confirmed by 1 HNMR, 13 CNMR, and Mass spectral analysis .

Mechanism of Action

1,2,4-oxadiazole derivatives have been found to exhibit anticancer activity by inhibiting various enzymes and proteins that contribute to cancer cell proliferation . These include thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .

Safety and Hazards

While 1,2,4-oxadiazole derivatives have shown significant anti-cancer activity, they also have side effects like low bioavailability and high toxicity . Therefore, safety and toxicity are important considerations in the development and use of these compounds.

Future Directions

The future research directions for 1,2,4-oxadiazole derivatives could involve further investigation of their anticancer activity towards a panel of human cancer cell lines . Additionally, structural modifications could be explored to ensure high cytotoxicity towards malignant cells while minimizing toxicity .

properties

IUPAC Name

1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5S/c1-3-32-19-7-5-4-6-17(19)22-25-20(33-26-22)14-27-18-12-13-34-21(18)23(29)28(24(27)30)15-8-10-16(31-2)11-9-15/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLBSJCKCHIHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)OC)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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